molecular formula C26H28N6O4 B12172094 N'~1~,N'~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Cat. No.: B12172094
M. Wt: 488.5 g/mol
InChI Key: VEIOHFLYELQMHX-UHFFFAOYSA-N
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Description

N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two indole moieties linked by a hexanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the condensation of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with hexanedihydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The indole moieties can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N'~1~,N'~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound notable for its potential biological activities, particularly in the field of cancer research. The compound's unique structure, featuring two indole moieties linked by a hexanedihydrazide backbone, suggests a variety of interactions with biological systems.

The molecular formula of the compound is C26H28N6O4C_{26}H_{28}N_{6}O_{4} with a molecular weight of 488.5 g/mol. Its IUPAC name is N,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]hexanediamide. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC26H28N6O4
Molecular Weight488.5 g/mol
IUPAC NameN,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]hexanediamide
InChI KeyVEIOHFLYELQMHX-UHFFFAOYSA-N

Synthesis

The synthesis typically involves the condensation of 1-ethyl-2-oxo-1,2-dihydro-3H-indole with hexanedihydrazide under controlled conditions, often using solvents like ethanol or methanol and a catalytic amount of acid or base to facilitate the reaction. This method emphasizes the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, an investigation into similar indole-based compounds revealed significant antiproliferative effects against various human cancer cell lines, including HeLa and MDA-MB-231. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, characterized by:

  • Increased expression of pro-apoptotic proteins such as BAX.
  • Activation of caspases (Caspase 3 and Caspase 9), leading to cell death.

In vitro studies demonstrated an IC50 range for related compounds between 5.58 μM and 11.13 μM, indicating effective cytotoxicity against cancer cells .

The proposed mechanisms include:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased BAX expression and decreased Bcl-2 levels.
  • Cell Cycle Arrest : It may cause cell cycle disruption, preventing cancer cells from proliferating effectively.
  • Inhibition of Angiogenesis : Similar compounds have shown potential in inhibiting angiogenic factors, which are crucial for tumor growth and metastasis.

Study 1: Antiproliferative Effects

A recent study evaluated the cytotoxic effects of related compounds on various cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 7.13 μM in HeLa cells .

Study 2: In Vivo Efficacy

In vivo experiments conducted on EAC mouse models showed that treatment with these indole derivatives significantly inhibited tumor growth and prolonged survival rates without adverse effects . This suggests potential therapeutic applications in oncology.

Properties

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

N,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]hexanediamide

InChI

InChI=1S/C26H28N6O4/c1-3-31-19-13-7-5-11-17(19)23(25(31)35)29-27-21(33)15-9-10-16-22(34)28-30-24-18-12-6-8-14-20(18)32(4-2)26(24)36/h5-8,11-14,35-36H,3-4,9-10,15-16H2,1-2H3

InChI Key

VEIOHFLYELQMHX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC)O

Origin of Product

United States

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